molecular formula C16H20N4O2S B6982771 (1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane

(1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B6982771
M. Wt: 332.4 g/mol
InChI Key: HQPLQJARPLYSFD-GJZGRUSLSA-N
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Description

The compound (1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[221]heptane is a complex organic molecule featuring a bicyclic structure with multiple functional groups

Properties

IUPAC Name

(1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-18-16(7-8-17-18)23(21,22)20-12-14-9-15(20)11-19(14)10-13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPLQJARPLYSFD-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)N2CC3CC2CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)S(=O)(=O)N2C[C@@H]3C[C@H]2CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Diazabicycloheptane Core: This step often begins with the cyclization of a suitable amino acid derivative, such as trans-4-hydroxy-L-proline, under basic conditions to form the bicyclic core.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the diazabicycloheptane core.

    Attachment of the Pyrazole Moiety: The pyrazole ring is typically introduced through a condensation reaction involving a hydrazine derivative and a diketone.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: The benzyl and pyrazole groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group typically yields sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane is used as a chiral ligand in asymmetric synthesis. Its rigid bicyclic structure provides a stable framework for inducing chirality in catalytic reactions .

Biology

Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of neurological disorders .

Industry

Industrially, the compound can be used in the synthesis of complex organic molecules. Its role as a chiral catalyst makes it valuable in the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry .

Mechanism of Action

The mechanism of action of (1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: The parent compound without the benzyl and pyrazole groups.

    (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: Lacks the pyrazole and sulfonyl groups.

    (1S,4S)-2-(2-Methylpyrazol-3-yl)-2,5-diazabicyclo[2.2.1]heptane: Lacks the benzyl and sulfonyl groups.

Uniqueness

The uniqueness of (1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzyl and pyrazole groups enhances its ability to interact with a wide range of molecular targets, making it more versatile compared to its simpler analogs .

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